molecular formula C18H15BrN2OS B2418020 1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one CAS No. 946218-42-4

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2418020
M. Wt: 387.3
InChI Key: LSESIYJQTZPOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research. BPTP belongs to the class of pyrazinone derivatives and has shown promising results in various research applications.

Scientific Research Applications

Biological Activities on Rainbow Trout Alevins

  • Scientific Field : Biology
  • Application Summary : This study investigated the biological activities of a newly synthesized pyrazoline derivative on rainbow trout alevins .
  • Methods of Application : The study involved the application of the pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
  • Results : The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

Proteolytic Enzymes in Molecular Biology

  • Scientific Field : Molecular Biology
  • Application Summary : Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
  • Methods of Application : Proteolytic enzymes are extensively applied in several sectors of industry and biotechnology, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
  • Results : The paper reviewed the molecular biological aspects of proteolytic enzymes and summarized their applications in the life sciences .

properties

IUPAC Name

1-(4-bromophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-13-2-4-14(5-3-13)12-23-17-18(22)21(11-10-20-17)16-8-6-15(19)7-9-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESIYJQTZPOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.